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  • Product: 10H-phenothiazin-2-ol
  • CAS: 24316-35-6

Core Science & Biosynthesis

Foundational

Unveiling 10H-Phenothiazin-2-ol: Molecular Architecture, Electronic Distribution, and Advanced Applications

Executive Summary 10H-phenothiazin-2-ol (CAS: 24316-35-6), characterized by its tricyclic heteroaromatic core and a strategically positioned hydroxyl group, has emerged as a cornerstone molecule in modern optoelectronics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-phenothiazin-2-ol (CAS: 24316-35-6), characterized by its tricyclic heteroaromatic core and a strategically positioned hydroxyl group, has emerged as a cornerstone molecule in modern optoelectronics and chemosensor development[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the fundamental electronic properties of 10H-phenothiazin-2-ol. By exploring the causality behind its molecular conformation, its HOMO/LUMO distribution, and its behavior in Photoinduced Electron Transfer (PET) systems, this guide provides actionable, self-validating protocols for researchers engineering next-generation fluorescent probes and organic photovoltaics.

Structural and Electronic Foundations

The "Butterfly" Conformation and Steric Causality

Unlike fully planar aromatic systems (e.g., anthracene), the phenothiazine core adopts a non-planar, folded "butterfly" conformation[2]. This structural anomaly is driven by the sp³-like hybridization character of the central nitrogen and sulfur atoms, combined with the steric repulsion between the flanking benzene rings.

  • Causality in Design: This non-planarity prevents complete π-delocalization across the entire molecule. Consequently, the electron density remains highly localized around the nitrogen and sulfur heteroatoms. This localized electron richness makes the phenothiazine core an exceptionally potent electron donor in Donor-Acceptor (D-A) architectures[3].

Electronic Distribution: The Role of the 2-Hydroxyl Group

The introduction of a hydroxyl group at the 2-position (10H-phenothiazin-2-ol) fundamentally alters the molecule's frontier molecular orbitals (FMOs).

  • HOMO Localization: Density Functional Theory (DFT) calculations confirm that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the phenothiazine ring, specifically anchored by the N and S atoms[4]. The +M (mesomeric) effect of the oxygen lone pairs on the 2-hydroxyl group further elevates the HOMO energy level, significantly lowering the oxidation potential compared to unsubstituted phenothiazine[2].

  • LUMO Localization: In conjugated systems utilizing 10H-phenothiazin-2-ol as a donor, the Lowest Unoccupied Molecular Orbital (LUMO) is typically pushed toward the attached electron-withdrawing acceptor moieties (e.g., cyanoacrylic acid in solar cells or dinitrophenyl in probes)[5].

Mechanistic Insights: PET vs. ESIPT in Fluorescent Probes

10H-phenothiazin-2-ol is widely utilized to construct "Turn-ON" fluorescent probes for detecting reactive species like hydrogen polysulfides (H₂Sₙ) and thiophenols[6]. The operational logic of these probes relies heavily on manipulating the electronic distribution through the Photoinduced Electron Transfer (PET) mechanism.

Why PET Dominates

When the 2-hydroxyl group is masked by an electron-withdrawing receptor (e.g., a 2,4-dinitrophenyl ether), the LUMO of the receptor sits between the HOMO and LUMO of the phenothiazine fluorophore. Upon excitation, an electron from the receptor's LUMO falls into the fluorophore's HOMO, quenching fluorescence (the "OFF" state)[7]. While Excited-State Intramolecular Proton Transfer (ESIPT) is a common alternative quenching mechanism in hydroxyl-bearing fluorophores, computational potential energy surface (PES) scans confirm that for 10H-phenothiazin-2-ol derivatives, the ESIPT process is energetically forbidden due to a prohibitively high potential energy barrier in the keto form[7]. Thus, PET is the exclusive regulatory pathway.

PET_Mechanism Probe Masked Probe (PET Active, OFF) Analyte Analyte Addition (Thiolysis) Probe->Analyte Exposure Cleavage Ether Bond Cleavage (Receptor Detachment) Analyte->Cleavage Reaction Fluorophore Free 10H-phenothiazin-2-ol (PET Blocked, ON) Cleavage->Fluorophore Emission

Logical flow of the Photoinduced Electron Transfer (PET) mechanism in 10H-phenothiazin-2-ol probes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the development of 10H-phenothiazin-2-ol based materials requires a self-validating loop where computational predictions strictly govern experimental synthesis.

Protocol: Synthesis and Validation of a PET-Based Chemosensor
  • Fluorophore Masking (Synthesis):

    • Procedure: Dissolve 10H-phenothiazin-2-ol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Slowly add 1-fluoro-2,4-dinitrobenzene (1.2 eq) under an inert N₂ atmosphere. Stir at room temperature for 4 hours.

    • Causality: The mild base (K₂CO₃) deprotonates the 2-OH group, facilitating a Nucleophilic Aromatic Substitution (SₙAr). Masking the hydroxyl group with a dinitrophenyl moiety installs the necessary electron acceptor to trigger PET quenching[7].

  • Structural Confirmation:

    • Procedure: Purify via silica gel chromatography. Confirm structure using ¹H-NMR and HRMS.

    • Causality: The disappearance of the characteristic -OH proton peak (~9.0 ppm) in ¹H-NMR validates successful etherification.

  • Computational FMO Mapping (DFT):

    • Procedure: Perform DFT and TD-DFT calculations using the B3LYP functional and 6-31G(d) basis set (incorporating a solvent model like IEFPCM).

    • Causality: This step is critical to verify that the LUMO energy of the dinitrophenyl group is lower than the LUMO of the phenothiazine core, theoretically validating the PET mechanism before proceeding to photophysical testing[3].

  • Photophysical Titration:

    • Procedure: Prepare a 10 µM solution of the probe in a PBS/DMSO buffer. Titrate with the target analyte (e.g., thiophenol) and record fluorescence emission (λ_ex ≈ 390 nm).

    • Causality: Analyte-induced thiolysis cleaves the ether bond. The restoration of the free 2-hydroxyl group eliminates the PET pathway, resulting in a quantifiable, self-validating fluorescence enhancement (Turn-ON)[6].

Workflow Synthesis 1. SNAr Synthesis (Masking 2-OH) Purification 2. NMR/HRMS Validation (Structural Confirmation) Synthesis->Purification DFT 3. DFT/TD-DFT Optimization (B3LYP/6-31G*) Purification->DFT Spectroscopy 5. Photophysical Titration (Fluorescence Validation) Purification->Spectroscopy FMO 4. FMO Mapping (HOMO/LUMO Analysis) DFT->FMO FMO->Spectroscopy Theoretical Validation

Self-validating experimental and computational workflow for phenothiazine probe development.

Quantitative Data: Electronic Tuning via Structural Modification

The electronic properties of 10H-phenothiazin-2-ol can be finely tuned by modifying the core (e.g., oxidizing the sulfur atom) or by attaching various acceptor groups. The table below summarizes the FMO energy levels derived from recent DFT investigations, illustrating how structural changes dictate the bandgap (


).
Compound / ModificationHOMO (eV)LUMO (eV)Bandgap (

, eV)
Primary Application
10H-phenothiazin-2-ol (Core) ~ -5.11~ -1.18~ 3.93Baseline Donor / Probes[2]
Sulfone-oxidized PTZ (JNU-SO₂) -5.92-1.764.16OLEDs / High-Voltage Sensors[2]
PTZ-Acceptor (M1) -5.33-3.132.20Organic Solar Cells (OSCs)[3]
PTZ-Acceptor (M4) -5.40-3.102.30Organic Solar Cells (OSCs)[3]

Data Interpretation: Oxidizing the central sulfur atom to a sulfone (SO₂) introduces a robust electron-withdrawing effect, drastically lowering the HOMO level and widening the bandgap, which induces a significant blue shift in emission[2]. Conversely, coupling the phenothiazine core with strong π-acceptors (M1, M4) narrows the bandgap, optimizing the molecule for visible light harvesting in solar cells[3].

Applications in Drug Development and Materials Science

  • Biological Imaging & Diagnostics: Due to its large Stokes shift and high signal-to-noise ratio upon PET inhibition, 10H-phenothiazin-2-ol derivatives are heavily utilized in live-cell imaging. They are particularly effective for tracking endogenous hydrogen polysulfides (H₂Sₙ) and reactive oxygen species (ROS) in cancer models (e.g., HeLa and A549 cells), aiding in the early diagnosis of oxidative stress-related pathologies[6].

  • Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating capacity of the phenothiazine core, combined with its non-planar geometry that prevents molecular aggregation (which typically leads to self-quenching), makes it an ideal D-π-A sensitizer. The HOMO energy level perfectly aligns with the redox potential of standard electrolytes (I⁻/I₃⁻), ensuring efficient dye regeneration[8].

References

  • [1] PubChem. 10H-phenothiazin-2-ol | C12H9NOS | CID 10608713. National Institutes of Health (NIH). 1

  • [7] ResearchGate. Theoretical Investigation on the “ON-OFF” Mechanism of a Fluorescent Probe for Thiophenols: Photoinduced Electron Transfer and Intramolecular Charge Transfer. 7

  • [4] Sphinxsai. Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. 4

  • [5] SciSpace. Phenothiazine-Based D-A-π-A Dyes for Highly Efficient Dye-Sensitized Solar Cells. 5

  • [2] NIH / RSC. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. 2

  • [3] MDPI. Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. 3

  • [8] ConnectSci. Theoretical Study of Phenothiazine Organic Dyes with Different Spacers for Dye-Sensitised Solar Cells. 8

  • [6] Royal Society of Chemistry (RSC). Chapter 13: Molecular Fluorescent Probes for the Detection and Imaging of Sulfane Sulfur and Reactive Selenium Species. 6

Sources

Exploratory

An In-Depth Technical Guide to 10H-phenothiazin-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 10H-phenothiazin-2-ol, a heterocyclic compound belonging to the phenothiazine class. Phenothiazine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 10H-phenothiazin-2-ol, a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2][3][4][5] This document will delve into the chemical identity, synthesis, potential applications, and safety considerations for 10H-phenothiazin-2-ol, offering valuable insights for professionals in research and drug development.

Core Chemical Identifiers and Physicochemical Properties

10H-phenothiazin-2-ol, also known as 2-Hydroxyphenothiazine, is a key intermediate and a subject of interest for its potential biological activities. A clear understanding of its fundamental properties is crucial for its application in research and synthesis.

IdentifierValueSource
CAS Number 24316-35-6PubChem
IUPAC Name 10H-phenothiazin-2-olPubChem
Molecular Formula C₁₂H₉NOSChemical Synthesis Database
Molecular Weight 215.28 g/mol Chemical Synthesis Database
Canonical SMILES C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)OPubChem
InChIKey OJQOKLSLPLGDBX-UHFFFAOYSA-NPubChem
Melting Point 202-210 °CChemical Synthesis Database[6]
Appearance Solid (predicted)

Synthesis of 10H-phenothiazin-2-ol and its Derivatives

The synthesis of the phenothiazine core is a well-established area of organic chemistry, with the Smiles rearrangement being a prominent method for creating the 10H-phenothiazine scaffold.[7][8] Further modifications, such as oxidation and glycosylation, can be employed to generate derivatives with potentially enhanced or novel biological activities.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 10H-phenothiazine derivatives, starting from readily available precursors.

synthesis_workflow cluster_0 Starting Materials cluster_1 Core Synthesis (e.g., Smiles Rearrangement) cluster_2 Derivatization cluster_3 Final Products Substituted_Aniline Substituted Aniline Phenothiazine_Core 10H-phenothiazin-2-ol Core Substituted_Aniline->Phenothiazine_Core Thiophenol_Derivative Thiophenol Derivative Thiophenol_Derivative->Phenothiazine_Core Oxidation Oxidation (e.g., with H₂O₂) Phenothiazine_Core->Oxidation Glycosylation Glycosylation (e.g., with Ribofuranose) Phenothiazine_Core->Glycosylation Alkylation_Acylation Alkylation/Acylation at N-10 Phenothiazine_Core->Alkylation_Acylation Sulfone_Derivatives Phenothiazine Sulfones Oxidation->Sulfone_Derivatives Ribofuranosides Phenothiazine Ribofuranosides Glycosylation->Ribofuranosides N_Substituted_Derivatives N-Substituted Phenothiazines Alkylation_Acylation->N_Substituted_Derivatives

Caption: General synthetic workflow for 10H-phenothiazin-2-ol and its derivatives.

Representative Experimental Protocol: Synthesis of a 10H-phenothiazine via Smiles Rearrangement

This protocol is a representative example based on established methods for synthesizing the phenothiazine core.[7][9]

Materials:

  • Substituted 2-aminothiophenol

  • Appropriately substituted o-halonitrobenzene

  • Anhydrous ethanol or other suitable solvent

  • Base (e.g., potassium hydroxide, sodium hydroxide)

  • Glacial acetic acid (for workup, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 2-aminothiophenol (1 equivalent) in anhydrous ethanol.

  • Addition of Base: To this solution, add a solution of the base (e.g., potassium hydroxide, 1.1 equivalents) in ethanol. Stir the mixture for 15-20 minutes at room temperature. The formation of the thiolate salt is the critical step here, as it acts as the nucleophile.

  • Addition of Electrophile: Add the substituted o-halonitrobenzene (1 equivalent) to the reaction mixture. The choice of solvent is crucial to ensure all reactants remain in solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution and the subsequent intramolecular Smiles rearrangement.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. If the product precipitates, it can be collected by filtration. Acidification with glacial acetic acid may be necessary to precipitate the product if it remains dissolved.

  • Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene) to yield the pure 10H-phenothiazine derivative.[7]

Self-Validation: The purity of the synthesized compound should be confirmed using techniques such as melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of starting material signals and the appearance of characteristic signals for the phenothiazine core in the spectra will validate the success of the synthesis.

Biological Activity and Therapeutic Potential

Phenothiazines are a versatile class of compounds with a wide range of biological activities, primarily attributed to their unique tricyclic structure.[1][4][5]

Antipsychotic Activity and Dopamine Receptor Antagonism

The most well-known application of phenothiazines is in the treatment of psychosis.[2][10] Their therapeutic effect stems from their ability to act as antagonists at dopamine D2 receptors in the brain's mesolimbic pathway, which helps to alleviate the positive symptoms of schizophrenia.[1][11][12]

dopamine_antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction (Adenylyl Cyclase Inhibition) D2_Receptor->Signal_Transduction Activates Phenothiazine Phenothiazine (e.g., 10H-phenothiazin-2-ol derivative) Block Blocks Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) Signal_Transduction->Therapeutic_Effect Block->D2_Receptor

Caption: Mechanism of dopamine receptor antagonism by phenothiazines.

Emerging Applications

Beyond their use in psychiatry, phenothiazine derivatives are being investigated for a multitude of other therapeutic applications:

  • Anticancer Activity: Several phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][13] Their mechanisms of action are thought to involve the induction of apoptosis and the inhibition of angiogenesis.[1]

  • Antimicrobial and Antifungal Activity: Phenothiazines have shown significant antimicrobial effects by enhancing the bactericidal function of macrophages and inhibiting efflux pumps, which are a major cause of antibiotic resistance.[1][7]

  • Neuroprotective Effects: There is growing interest in the potential of phenothiazines in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

  • Modulators of Multidrug Resistance: Phenothiazines have been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, an efflux pump that expels chemotherapeutic agents from the cell.[14]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 10H-phenothiazin-2-ol and its derivatives. The following information is based on safety data for related phenothiazine compounds.[15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

Conclusion

10H-phenothiazin-2-ol is a valuable building block within the pharmacologically significant class of phenothiazines. Its synthesis, based on established chemical principles, opens the door to a wide array of derivatives with potential applications in antipsychotic, anticancer, and antimicrobial therapies. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this versatile scaffold in the ongoing quest for novel and effective therapeutic agents.

References

  • Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. [Link]

  • Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Phenothiazine. Massive Bio. [Link]

  • Dopamine receptor antagonists. Annals of Palliative Medicine. [Link]

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate. [Link]

  • Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives. ResearchGate. [Link]

  • 10H-phenothiazin-2-ol. Chemical Synthesis Database. [Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. University of Toledo. [Link]

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry. [Link]

  • (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC. [Link]

  • Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

  • SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. Semantic Scholar. [Link]

  • SYNTHESIS OF SOME FENOTHIAZINE DERIVATIVES. CHEMICAL PROBLEMS. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • Synthesis and biological activity of phenothiazine derivatives. SciSpace. [Link]

  • Chemical structure of phenothiazines and their biological activity. ResearchGate. [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines.
  • Research Progress in the Synthesis and Biological Activity of Phenothiazines. Chinese Pharmaceutical Journal. [Link]

  • Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Journal of Materials Chemistry C. [Link]

  • Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. [Link]

  • ChemInform Abstract: Synthesis and Biological Activity of Phenothiazine Derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 10H-phenothiazin-2-ol as an Electrochemical Mediator

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Role of Electrochemical Mediators and the Promise of 10H-phenothiazin-2-ol Electrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Electrochemical Mediators and the Promise of 10H-phenothiazin-2-ol

Electrochemical sensors and biosensors are pivotal tools in modern research and development, offering sensitive and real-time analysis of a vast array of chemical and biological species. At the heart of many of these systems lies the electrochemical mediator, a redox-active molecule that facilitates electron transfer between an analyte or an enzyme's active site and the electrode surface. An ideal mediator possesses rapid and reversible redox kinetics, a low oxidation potential to minimize interferences, and stability in its oxidized and reduced forms.

Phenothiazine and its derivatives have emerged as a prominent class of electrochemical mediators due to their excellent electron-donating capabilities and tunable redox properties.[1][2] This application note focuses on a specific derivative, 10H-phenothiazin-2-ol , and explores its potential as a high-performance electrochemical mediator. The introduction of a hydroxyl group at the 2-position of the phenothiazine core is anticipated to lower the oxidation potential, a desirable characteristic for enhancing selectivity in complex sample matrices. While direct literature on 10H-phenothiazin-2-ol as a mediator is emerging, we can extrapolate from the well-documented behavior of analogous 2-substituted phenothiazines, such as 2-aminophenothiazine, which exhibits a significantly lower oxidation potential compared to the parent phenothiazine molecule (0.38 V vs. 0.69 V vs. Ag/AgCl).[3]

This guide provides a comprehensive overview of the theoretical underpinnings, practical protocols, and potential applications of 10H-phenothiazin-2-ol in electrochemical sensing.

Mechanism of Action: Facilitating Electron Transfer

The fundamental role of 10H-phenothiazin-2-ol as an electrochemical mediator is to shuttle electrons between the target analyte (or an enzyme that has reacted with the analyte) and the working electrode. The process can be summarized in the following steps, which are initiated by the oxidation of the mediator at the electrode surface.

  • Oxidation of the Mediator: At a specific applied potential, 10H-phenothiazin-2-ol (Ptz-OH) is oxidized at the electrode surface, losing an electron to form a cation radical (Ptz-OH•+).

  • Reaction with the Analyte: The oxidized mediator (Ptz-OH•+) then diffuses to and reacts with the reduced form of the analyte (Analyte_red), oxidizing it and in the process being reduced back to its original state (Ptz-OH).

  • Regeneration and Signal Amplification: The regenerated Ptz-OH can then be re-oxidized at the electrode, creating a catalytic cycle that results in an amplified current signal directly proportional to the concentration of the analyte.

This catalytic cycle is the basis for the enhanced sensitivity and selectivity of mediated electrochemical sensors.

G cluster_solution Solution Electrode Working Electrode PtzOH_cat Ptz-OH•+ (Oxidized Mediator) Electrode->PtzOH_cat  -e⁻ (Oxidation) PtzOH 10H-phenothiazin-2-ol (Ptz-OH) PtzOH->Electrode  Diffuses to Electrode  for re-oxidation PtzOH_cat->PtzOH  Regeneration Analyte_ox Oxidized Analyte PtzOH_cat->Analyte_ox  Oxidizes Analyte Analyte_red Reduced Analyte Analyte_red->PtzOH_cat  e⁻ Transfer

Figure 1: Catalytic cycle of 10H-phenothiazin-2-ol as an electrochemical mediator.

Experimental Protocols

The following protocols provide a general framework for the preparation and electrochemical characterization of 10H-phenothiazin-2-ol as a mediator. Researchers should optimize these protocols based on their specific application and experimental setup.

Protocol 1: Preparation of 10H-phenothiazin-2-ol Stock Solution

Objective: To prepare a standardized stock solution of the mediator for subsequent experiments.

Materials:

  • 10H-phenothiazin-2-ol (purity >98%)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), electrochemical grade

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of 10H-phenothiazin-2-ol using an analytical balance.

  • Dissolve the weighed compound in a small volume of DMSO or DMF in a volumetric flask.

  • Gently sonicate the solution if necessary to ensure complete dissolution.

  • Bring the solution to the final volume with the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Store the stock solution in a dark, airtight container at 4°C to minimize degradation.

Protocol 2: Cyclic Voltammetry for Electrochemical Characterization

Objective: To determine the redox potential and electrochemical behavior of 10H-phenothiazin-2-ol.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, GCE)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Supporting electrolyte solution (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)

  • 10H-phenothiazin-2-ol stock solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode (GCE) with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to remove any residual particles.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Deoxygenation: Add the supporting electrolyte solution to the cell and deoxygenate by bubbling with inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Mediator Addition: Add a known volume of the 10H-phenothiazin-2-ol stock solution to the deoxygenated electrolyte to achieve the desired final concentration (e.g., 1 mM).

  • Cyclic Voltammetry:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak, and then reverse the scan back to the initial potential. A typical range for phenothiazines is -0.2 V to +0.8 V.

    • Perform the cyclic voltammetry at a scan rate of 100 mV/s.

    • Record the resulting voltammogram.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

G Start Start Prepare_Electrodes Prepare Electrodes (Polish, Clean) Start->Prepare_Electrodes Assemble_Cell Assemble 3-Electrode Cell Prepare_Electrodes->Assemble_Cell Add_Electrolyte Add Supporting Electrolyte Assemble_Cell->Add_Electrolyte Deoxygenate Deoxygenate with N₂/Ar Add_Electrolyte->Deoxygenate Add_Mediator Add 10H-phenothiazin-2-ol Deoxygenate->Add_Mediator Run_CV Run Cyclic Voltammetry Add_Mediator->Run_CV Analyze_Data Analyze Voltammogram Run_CV->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for cyclic voltammetry characterization of 10H-phenothiazin-2-ol.

Protocol 3: Amperometric Detection of an Analyte

Objective: To demonstrate the use of 10H-phenothiazin-2-ol as a mediator for the quantitative detection of a model analyte (e.g., NADH).

Materials and Equipment:

  • Same as Protocol 2

  • NADH stock solution

  • Micropipettes

Procedure:

  • Baseline Recording: Follow steps 1-4 from Protocol 2. Set the working electrode potential to a value slightly more positive than the oxidation peak potential of 10H-phenothiazin-2-ol determined from cyclic voltammetry. Record the stable background current.

  • Analyte Addition: While stirring the solution, make successive additions of the NADH stock solution to the electrochemical cell at regular intervals (e.g., every 50 seconds).

  • Current Measurement: Record the corresponding increase in the catalytic current after each addition.

  • Calibration Curve: Plot the steady-state current response against the NADH concentration to generate a calibration curve.

Data Interpretation and Expected Results

Cyclic Voltammetry:

The cyclic voltammogram of 10H-phenothiazin-2-ol is expected to show a quasi-reversible one-electron oxidation peak.[4] The key parameters to extract from the voltammogram are:

  • Anodic Peak Potential (Epa): The potential at which the oxidation of the mediator is maximal.

  • Cathodic Peak Potential (Epc): The potential at which the re-reduction of the oxidized mediator is maximal.

  • Formal Redox Potential (E°'): Calculated as (Epa + Epc) / 2, this represents the standard potential of the mediator. Due to the electron-donating nature of the hydroxyl group, the E°' of 10H-phenothiazin-2-ol is expected to be lower than that of unsubstituted phenothiazine.[3]

  • Peak Separation (ΔEp): Calculated as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. Larger values indicate quasi-reversible or irreversible kinetics.

  • Peak Current (Ip): The magnitude of the peak current is proportional to the concentration of the mediator and the square root of the scan rate for a diffusion-controlled process.

Amperometric Detection:

The addition of the analyte (e.g., NADH) in the presence of 10H-phenothiazin-2-ol should result in a significant increase in the anodic current at the set potential. This catalytic current is a direct measure of the rate of the mediated reaction. The calibration curve should exhibit a linear relationship between the current and the analyte concentration over a specific range.

ParameterExpected Value/Observation for 10H-phenothiazin-2-olSignificance
Formal Redox Potential (E°') Lower than unsubstituted phenothiazine (e.g., < 0.69 V vs. Ag/AgCl)[3]Reduced potential for interference from other electroactive species.
Electrochemical Reversibility Quasi-reversible to reversible (ΔEp approaching 59 mV)Efficient regeneration of the mediator, leading to a stable signal.
Catalytic Current Significant increase upon analyte addition.Demonstrates effective mediation of electron transfer.
Linear Range A defined concentration range with a linear current response.Defines the quantitative working range of the sensor.
Sensitivity The slope of the linear portion of the calibration curve.A higher slope indicates a more sensitive detection system.

Potential Applications

The favorable electrochemical properties of 10H-phenothiazin-2-ol make it a promising candidate for a variety of applications, including:

  • Biosensors: As a mediator for oxidase and dehydrogenase enzymes in the detection of metabolites such as glucose, lactate, and glutamate.[5]

  • Electrocatalysis: For the development of sensors for the direct detection of biologically important molecules like NADH and ascorbic acid.[4]

  • Drug Development: In the study of drug metabolism, where phenothiazine derivatives are known to undergo S-oxidation.[6] Electrochemical methods can provide insights into these metabolic pathways.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak redox peaks in CV - Electrode surface is not clean or properly polished.- Mediator concentration is too low.- Incorrect potential window.- Repolish and clean the working electrode.- Increase the concentration of 10H-phenothiazin-2-ol.- Widen the potential scan range.
Irreversible or broad CV peaks - Slow electron transfer kinetics.- Instability of the oxidized mediator.- Adsorption of the mediator or its products on the electrode surface.- Try a different working electrode material.- Adjust the pH of the supporting electrolyte.- Clean the electrode thoroughly between scans.
Drifting baseline in amperometry - Incomplete deoxygenation.- Contamination of the electrolyte.- Instability of the reference electrode.- Ensure thorough and continuous deoxygenation.- Use high-purity water and reagents.- Check and, if necessary, replace the reference electrode.
Non-linear calibration curve - Saturation of the enzyme (if applicable).- Depletion of the mediator at the electrode surface at high analyte concentrations.- Complex reaction kinetics.- Dilute the sample to fall within the linear range.- Increase the mediator concentration.- Optimize the applied potential.

Conclusion

10H-phenothiazin-2-ol holds significant promise as a versatile and efficient electrochemical mediator. Its anticipated low redox potential, coupled with the well-established electron-shuttling capabilities of the phenothiazine core, makes it an attractive candidate for the development of highly sensitive and selective electrochemical sensors. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore and harness the potential of this compound in their respective fields. Further research and optimization will undoubtedly expand the utility of 10H-phenothiazin-2-ol in various analytical and bioanalytical applications.

References

  • Chen, S., Li, Y., Xiang, S., Li, S., & Tan, B. (2021). Electrochemical phenothiazination of naphthylamines and its application in photocatalysis. Chemical Communications, 57(67), 8512-8515. [Link]

  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-679. [Link]

  • Montoto, E. C., et al. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A, 5(43), 22591-22597. [Link]

  • Al-Hadedi, A. A. M., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(13), 3023. [Link]

  • Fang, M., et al. (2023). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A, 11(1), 236-243. [Link]

  • Bonnifet, A., Gligor, D., Cristea, C., & Mureşan, L. M. (2012). Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H-Phenothiazin-3-YL)-Methane. Revista de Chimie, 63(2), 244-247. [Link]

  • Martinez, L., et al. (2012). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and photobiology, 88(4), 833-839. [Link]

  • Lainer, T., et al. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Applied Polymer Materials, 6(15), 8031-8040. [Link]

  • Gamella, M., et al. (2011). Reagentless Second Generation Biosensor Free of Covalent Mediator Linking. Sensors, 11(10), 9213-9226. [Link]

  • Schedl, M., & Rieger, B. (2022). O2-Mediated Dehydrogenative Phenoxazination of Phenols. The Journal of Organic Chemistry, 87(7), 4646-4660. [Link]

  • Mohamadighader, N., Zivari-Moshfegh, F., & Nematollahi, D. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. Scientific Reports, 14(1), 4337. [Link]

  • Liang, Z. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv. [Link]

  • Michalik, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]

  • Barsan, M. M., Pinto, E. M., & Brett, C. M. A. (2008). Electrosynthesis and electrochemical characterisation of phenazine polymers for application in biosensors. Electrochimica Acta, 53(11), 3973-3982. [Link]

  • Sharipova, G. D., et al. (2023). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. Physical Chemistry Research, 11(3), 519-530. [Link]

  • Daniele, S., et al. (2006). Electrochemistry of phenothiazine and methylviologen biosensor electron-transfer mediators at nanoelectrode ensembles. Journal of Electroanalytical Chemistry, 589(2), 269-277. [Link]

  • Chen, Y., et al. (2024). Electrochemical Glucose Sensor Based on Dual Redox Mediators. Chemosensors, 13(1), 1. [Link]

  • Wang, Y., et al. (2017). A double-mediator based whole cell electrochemical biosensor for acute biotoxicity assessment of wastewater. Talanta, 167, 275-281. [Link]

  • Wilson, R. D., et al. (2020). A Low-Interference, High-Resolution Multianalyte Electrochemical Biosensor. Analytical Chemistry, 92(11), 7476-7484. [Link]

Sources

Application

Application Note: 10H-Phenothiazin-2-ol as a Privileged Scaffold in High-Efficiency Dye-Sensitized Solar Cells (DSSCs)

Executive Summary & Mechanistic Rationale 10H-phenothiazin-2-ol (CID: 10608713)[1] is a highly versatile, electron-rich heterocyclic building block. While historically recognized as a core motif in neuroleptic drugs and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

10H-phenothiazin-2-ol (CID: 10608713)[1] is a highly versatile, electron-rich heterocyclic building block. While historically recognized as a core motif in neuroleptic drugs and biological probes[2], its unique structural topology has established it as a premier electron donor (D) in Donor-π-Acceptor (D-π-A) organic sensitizers for Dye-Sensitized Solar Cells (DSSCs)[3],[4].

For materials scientists and molecular designers, the causality behind selecting the 10H-phenothiazin-2-ol core lies in two fundamental structure-property relationships:

  • Conformational Geometry: The non-planar, "butterfly" conformation of the phenothiazine ring significantly suppresses detrimental π-π stacking and molecular aggregation on the semiconductor surface. Aggregation is a primary cause of non-radiative charge recombination and efficiency loss in DSSCs[4].

  • Electronic Tuning via the 2-ol Substitution: The hydroxyl group at the 2-position acts as a strong electron-donating auxochrome. This destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the bandgap for broader visible-light harvesting[3]. Furthermore, the 2-ol group serves as a highly reactive synthetic handle for etherification, allowing the attachment of bulky alkyl or alkoxy chains. These chains sterically shield the TiO₂ surface from the I⁻/I₃⁻ electrolyte, preventing dark current leakage[5].

Photophysical and Electrochemical Profiling

To ensure a self-validating thermodynamic system, the excited-state oxidation potential (LUMO) of the synthesized dye must be more negative than the conduction band (CB) of TiO₂ (~ -4.0 eV vs. vacuum) to guarantee spontaneous electron injection. Conversely, the ground-state potential (HOMO) must be more positive than the redox potential of the I⁻/I₃⁻ electrolyte (~ -4.8 eV) to allow efficient dye regeneration[6],[3].

Quantitative Data Comparison

The table below summarizes the photovoltaic performance of various phenothiazine-based D-π-A dyes compared to the industry-standard Ruthenium complex (N719).

Table 1: Photovoltaic Parameters of Phenothiazine-Based Dyes vs. Standard N719 under AM 1.5G Irradiation.

Sensitizer / Modification Jsc (mA/cm²) Voc (V) Fill Factor (FF) PCE (%) Reference
Standard Ruthenium N719 ~12.50 0.65 0.60 ~4.80 - 5.00 [7]
Simple PTZ D-A Dye ~10.20 0.68 0.65 ~4.50 - 5.00 [3]
PTZ D-π-A (Extended Spacer) 14.42 0.69 0.63 6.22 [5]
PTZ D-π-A + TPA Donor 14.87 0.78 0.67 7.71 [5]

| PTZ Dye + CDCA + Co-sensitization | >16.00 | >0.75 | >0.65 | 8.50 |[7] |

Mechanistic Workflows & Visualizations

ET_Pathway Dye_HOMO Dye Ground State (HOMO) Dye_LUMO Dye Excited State (LUMO) Dye_HOMO->Dye_LUMO Photon Absorption TiO2_CB TiO2 Conduction Band (CB) Dye_LUMO->TiO2_CB Electron Injection Electrode FTO Anode TiO2_CB->Electrode Charge Transport Electrolyte Redox Mediator (I-/I3-) Electrode->Electrolyte External Circuit Electrolyte->Dye_HOMO Dye Regeneration

Fig 1. Electron transfer pathway and energy cascade in a 10H-phenothiazin-2-ol sensitized DSSC.

Workflow Step1 1. Substrate Prep Clean FTO glass via ultrasonication Step2 2. Photoanode Fabrication Screen-print TiO2 & Sinter at 500°C Step1->Step2 Step3 3. Dye Sensitization Immerse in Dye + CDCA (ACN:t-BuOH) Step2->Step3 Step5 5. Cell Assembly Sandwich electrodes & inject electrolyte Step3->Step5 Step4 4. Counter Electrode Deposit Pt catalyst on FTO Step4->Step5

Fig 2. Step-by-step fabrication workflow for phenothiazine-based dye-sensitized solar cells.

Experimental Protocols: Device Fabrication & Sensitization

The following self-validating protocol details the integration of 10H-phenothiazin-2-ol derived dyes into functional DSSC architectures, ensuring reproducibility through strict environmental controls.

Protocol A: Photoanode Preparation
  • Substrate Cleaning: Ultrasonicate Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in Hellmanex detergent, distilled water, and isopropyl alcohol for 15 minutes each at 40 °C[6]. Causality: Removing organic trace contaminants ensures uniform adhesion of the semiconductor paste.

  • TiO₂ Deposition: Screen-print a layer of mesoporous TiO₂ paste onto the conductive side of the FTO glass.

  • Sintering: Heat the substrates progressively to 125 °C for 10 minutes to remove organic binders, followed by calcination in a muffle furnace at 500 °C for 30 minutes[6]. Causality: High-temperature calcination ensures the formation of a highly crystalline anatase phase and establishes an ohmic contact between the TiO₂ nanoparticles and the FTO substrate.

Protocol B: Dye Sensitization (Critical Step)

Expert Insight: The choice of solvent and co-adsorbent in this step dictates the ultimate Power Conversion Efficiency (PCE). A 1:1 mixture of Acetonitrile (ACN) and tert-Butanol (t-BuOH) is mandated[7]. ACN solvates the polar cyanoacrylic acid anchoring group, while t-BuOH dissolves the hydrophobic alkyl chains attached to the 10H-phenothiazin-2-ol core, preventing premature precipitation[6].

  • Solution Preparation: Prepare a 3 × 10⁻⁴ M solution of the 10H-phenothiazin-2-ol derived dye in ACN:t-BuOH (1:1 v/v)[7].

  • Co-adsorbent Addition: Add 5 mM Chenodeoxycholic acid (CDCA) to the dye solution. Causality: CDCA acts as a competitive co-adsorbent. It inserts itself between dye molecules on the TiO₂ surface, breaking up H-aggregates and significantly improving the short-circuit current density (Jsc) by preventing intermolecular quenching[7],[5].

  • Immersion: Immerse the freshly sintered TiO₂ photoanodes (still warm at ~80 °C to prevent ambient moisture adsorption) into the dye solution for 24 hours in a dark environment[7].

  • Rinsing: Remove the photoanodes and rinse thoroughly with anhydrous ethanol to wash away unanchored dye molecules, then air dry[7].

Protocol C: Assembly and Characterization
  • Counter Electrode: Sputter or thermally decompose a thin layer of Platinum (Pt) onto a pre-drilled FTO glass substrate[6].

  • Sandwiching: Assemble the photoanode and Pt counter electrode using a 25 µm Surlyn thermoplastic spacer. Heat-seal the device at 110 °C to create a leak-proof microcavity.

  • Electrolyte Injection: Vacuum-inject a liquid electrolyte containing the I⁻/I₃⁻ redox couple through the pre-drilled hole, then seal the port with a glass cover slip and Surlyn.

  • Measurement: Characterize the device using a solar simulator under AM 1.5G irradiation (100 mW/cm²) to extract J-V curves and calculate the overall PCE[6].

References

1.1 2.6 3.7 4.3 5.2 6.4 7.5

Sources

Method

Application Note: Protocol for Using 2-Hydroxyphenothiazine (2-HPT) in Fluorescence Sensing

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Overview Phenothiazine derivatives have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

Phenothiazine derivatives have emerged as powerful tools in the development of fluorescent probes for cellular imaging and environmental sensing[1]. Their unique photophysical properties, including large Stokes shifts, high quantum yields, and a non-planar "butterfly" conformation, effectively minimize aggregation-caused quenching (ACQ) in aqueous biological environments[1][2].

Within this class of heterocycles, 2-hydroxyphenothiazine (2-HPT) serves as an exceptionally versatile fluorophore scaffold. The hydroxyl group at the 2-position acts as a strong electron donor, establishing a robust push-pull Intramolecular Charge Transfer (ICT) system across the electron-rich phenothiazine core.

The Protection/Deprotection "Turn-On" Strategy

As an Application Scientist designing a sensing workflow, the most reliable method for utilizing 2-HPT is the protection/deprotection mechanism[3]. By covalently masking the 2-hydroxyl group with an analyte-specific recognition moiety (e.g., an ester, ether, or sulfonate), the electron-donating capability of the oxygen is suppressed. This disrupts the ICT process, effectively quenching the native fluorescence of the molecule.

Upon interaction with the target analyte, the recognition moiety is specifically cleaved. This deprotection event releases the free 2-HPT fluorophore, instantly restoring the ICT and triggering a highly sensitive, high-contrast "Turn-On" fluorescence signal[3][4].

G A Masked 2-HPT Probe (ICT Disrupted / Quenched) C Specific Cleavage (Deprotection Event) A->C B Target Analyte (e.g., Enzyme, ROS, Ion) B->C D Free 2-HPT (ICT Restored) C->D E Strong Fluorescence (Turn-On Signal) D->E

Fig 1: Analyte-triggered deprotection mechanism of 2-HPT fluorescent probes.

Quantitative Data & Probe Characteristics

To ensure rigorous experimental design, it is critical to understand the photophysical baseline of the 2-HPT scaffold. Table 1 summarizes the typical spectral shifts observed during a sensing event, while Table 2 outlines common synthetic modifications used to target specific analytes.

Table 1: Photophysical Properties of 2-HPT Probes

StateICT StatusExcitation (λex)Emission (λem)Quantum Yield (Φ)Visual Color
Masked Probe Disrupted~350 - 375 nmWeak / None< 0.01Colorless
Free 2-HPT Restored~450 nm~550 nm0.35 - 0.55Bright Yellow

Note: Exact excitation/emission maxima may shift slightly (±15 nm) depending on solvent polarity and pH due to the solvatochromic nature of phenothiazines[4][5].

Table 2: Common Recognition Moieties for the 2-HPT Scaffold

Target AnalyteRecognition Moiety (Protecting Group)Cleavage MechanismTypical LOD
Esterases Acetate / Butyrate EsterEnzymatic Hydrolysis~10-20 ng/mL
Hydrogen Peroxide (ROS) ArylboronateOxidative Cleavage~50 nM
Cyanide (CN⁻) Fluoroacetylamino / IndoliumNucleophilic Addition~9.1 nM[5]
Biothiols (GSH, Cys) 2,4-DinitrobenzenesulfonateNucleophilic Substitution~0.1 µM

Experimental Protocols

The following protocols provide a self-validating system for utilizing 2-HPT-based probes in both cell-free (spectrofluorometric) and live-cell imaging environments.

Protocol A: In Vitro Spectrofluorometric Sensing Assay

This protocol is designed to establish the Limit of Detection (LOD) and kinetic response of your synthesized 2-HPT probe before moving to complex biological models.

Materials:

  • 2-HPT Probe Stock: 1 mM in anhydrous, high-quality Dimethyl Sulfoxide (DMSO)[1].

  • Assay Buffer: 10 mM PBS (pH 7.4) with 10% Acetonitrile or Ethanol as a cosolvent to ensure probe solubility[4][5].

  • Analyte Stock Solutions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 2.0 mL of the Assay Buffer in a standard 1 cm path-length quartz cuvette. Expert Insight: Maintaining a strict pH of 7.4 is critical. The pKa of the released 2-hydroxyl group dictates its ionization state; fluctuations in pH will alter the electron density and artificially skew the fluorescence intensity.

  • Probe Addition: Add 20 µL of the 1 mM 2-HPT Probe Stock to the cuvette (Final concentration: 10 µM). Mix thoroughly via inversion.

  • Baseline Measurement: Record the baseline fluorescence. Set excitation to 450 nm and collect emission from 480 to 650 nm. Both slit widths should be set to 2.5 nm[4].

  • Analyte Titration: Introduce the target analyte in incremental concentrations (e.g., 0 to 50 µM).

  • Kinetic Monitoring: Incubate at 37°C and measure the fluorescence intensity at 550 nm every 60 seconds until the signal plateaus (typically 10–30 minutes depending on the cleavage mechanism).

  • Data Analysis: Plot the fluorescence intensity at 550 nm against analyte concentration to generate a standard curve and calculate the LOD (3σ/slope).

Protocol B: Live-Cell Imaging Workflow

Transitioning from cuvette to live cells requires careful handling to prevent artifactual signaling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells onto 35 mm glass-bottom confocal dishes. Culture overnight in a humidified incubator at 37°C with 5% CO₂ until 50-70% confluency is reached[1].

  • Probe Loading: Dilute the 1 mM 2-HPT Probe Stock to a working concentration of 5 µM in serum-free culture medium. Remove the old medium from the cells and add the loading solution. Incubate for 30 minutes at 37°C in the dark.

    • Expert Insight: Serum must be excluded during loading. Serum proteins (like BSA) contain hydrophobic pockets that sequester phenothiazine probes, drastically reducing cellular uptake. Furthermore, serum esterases can prematurely cleave ester-based recognition moieties, causing high background noise.

  • Washing (Crucial Step): Remove the probe-containing medium and wash the cells gently three times with pre-warmed PBS (pH 7.4).

    • Expert Insight: Always use pre-warmed PBS. Cold PBS induces thermal shock in live cells, which can artificially trigger intracellular ROS production, leading to false-positive signals if you are using an ROS-sensitive 2-HPT probe.

  • Analyte Stimulation (Optional): If detecting an exogenously stimulated analyte (e.g., inducing ROS with LPS), add the stimulant in fresh medium and incubate for the required timeframe.

  • Control Validation: In a parallel dish, pre-treat cells with a specific inhibitor of the target analyte for 1 hour prior to probe loading. This negative control validates that the observed fluorescence is strictly analyte-dependent[1].

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample using a 405 nm or 488 nm laser line (depending on exact probe tuning) and collect emission in the 530–570 nm channel.

Workflow Step1 1. Cell Seeding Culture to 50-70% confluency in glass-bottom dish Step2 2. Probe Loading Incubate with 5 µM 2-HPT probe in SERUM-FREE media Step1->Step2 Step3 3. Washing Wash 3x with PRE-WARMED PBS to prevent cold-shock Step2->Step3 Step4 4. Stimulation & Controls Apply analyte triggers or specific inhibitors Step3->Step4 Step5 5. Confocal Imaging Excitation: ~450 nm / Emission: ~550 nm channel Step4->Step5

Fig 2: Optimized live-cell imaging workflow for 2-HPT-based fluorescent probes.

References

  • A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism.Chemical Communications (RSC Publishing).
  • Application Notes and Protocols: Phenothiazine Derivatives in Cellular Imaging.Benchchem.
  • A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide.PMC (National Institutes of Health).
  • Synthesis and characterization of phenothiazine sensor for spectrophotometric and fluorescence detection of cyanide.ResearchGate.
  • Electrochemically Induced Mesomorphism Switching in a Chlorpromazine Hydrochloride Lyotropic Liquid Crystal.ACS Omega (ACS Publications).

Sources

Method

Application Note: In Vitro Cytotoxicity Testing Protocols for 10H-phenothiazin-2-ol

Introduction & Mechanistic Rationale 10H-phenothiazin-2-ol (also known as 2-hydroxyphenothiazine, CID 10608713) is a prominent phenothiazine derivative characterized by its tricyclic thiazine ring system[1]. While histor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

10H-phenothiazin-2-ol (also known as 2-hydroxyphenothiazine, CID 10608713) is a prominent phenothiazine derivative characterized by its tricyclic thiazine ring system[1]. While historically recognized for their antipsychotic applications, phenothiazine derivatives are increasingly being repurposed in oncology and drug development due to their potent cytotoxic, anti-proliferative, and apoptosis-inducing properties[2].

The cytotoxicity of 10H-phenothiazin-2-ol and related phenothiazines is driven by a multi-modal mechanism of action:

  • Membrane Disruption: Due to their highly lipophilic nature, phenothiazines intercalate directly into the lipid bilayer. This alters membrane fluidity, compromises structural integrity, and causes a rapid influx of extracellular Ca²⁺[3].

  • Kinase Inhibition: They actively suppress critical cellular survival cascades, notably the PI3K/Akt/mTOR and MAPK/ERK pathways[4].

  • Intrinsic Apoptosis: The combination of survival signal loss and mitochondrial depolarization leads to the downregulation of anti-apoptotic Bcl-2, the activation of pro-apoptotic Bax, and subsequent execution of cell death via Caspase-9 and Caspase-3[2][5].

Pathway PTZ 10H-phenothiazin-2-ol Membrane Membrane Disruption & Ca2+ Influx PTZ->Membrane Intercalation PI3K PI3K/Akt/mTOR Inhibition PTZ->PI3K Pathway Blockade Mito Mitochondrial Depolarization Membrane->Mito Ca2+ Overload Bax Bax Activation & Bcl-2 Downregulation PI3K->Bax Loss of Survival Signal Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Bax->Mito Pore Formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Fig 1. Mechanistic pathways of 10H-phenothiazin-2-ol inducing apoptosis and membrane disruption.

Experimental Design & Causality

To establish a self-validating testing system, this protocol utilizes an orthogonal approach to measure cytotoxicity. Relying on a single assay can yield false positives, especially with autofluorescent or highly lipophilic compounds like phenothiazines.

  • Resazurin (alamarBlue) Assay: Measures metabolic viability. Because phenothiazines impair mitochondrial function and decrease ATP production[2], quantifying the reduction of non-fluorescent resazurin to highly fluorescent resorufin provides a direct readout of mitochondrial dehydrogenase activity[6].

  • LDH Release Assay: Measures membrane integrity. Because phenothiazines directly disrupt the plasma membrane[3], quantifying extracellular Lactate Dehydrogenase (LDH) confirms whether the metabolic decline observed in the Resazurin assay is accompanied by physical membrane lysis (indicative of late apoptosis or primary necrosis).

Step-by-Step Protocols

Reagent Preparation
  • 10H-phenothiazin-2-ol Stock: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM or 20 mM stock. Ensure complete dissolution via brief sonication.

  • Working Dilutions: Prepare serial dilutions in complete culture medium (e.g., DMEM supplemented with 10% FBS) to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Causality Note: The final DMSO concentration in all wells must remain ≤ 0.5% to prevent vehicle-induced baseline toxicity, which would confound the cytotoxic effect of the phenothiazine[6].

Cell Culture & Seeding
  • Harvest target cells (e.g., HeLa, A549, or HepG2) at 80% confluency using Trypsin-EDTA[6].

  • Perform a cell count and seed the cells in a 96-well clear-bottom black microplate at a density of 5,000–10,000 cells/well in 100 µL of culture medium[6][7].

  • Self-Validating Controls: You must include the following in every plate:

    • Vehicle Control: Medium + 0.5% DMSO (establishes 100% baseline viability).

    • Positive Control: 10% Triton X-100 or 50 µM Doxorubicin (establishes maximum cell death/LDH release).

    • No-Cell Control: Medium + 0.5% DMSO without cells (used for background signal subtraction)[6].

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for complete cellular adherence.

Compound Treatment & Dual Assay Execution
  • Carefully aspirate the seeding medium to avoid disturbing the adhered cell monolayer.

  • Add 100 µL of the prepared 10H-phenothiazin-2-ol dilutions and controls to their respective wells.

  • Incubate the plate for 48 to 72 hours[6][7].

Workflow Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Compound Treatment (0.1-100 µM, 48-72h) Step1->Step2 Step3 3. Dual Assay Execution (Supernatant & Cells) Step2->Step3 Step4A 4A. Resazurin Assay (Metabolic Viability) Step3->Step4A Step4B 4B. LDH Assay (Membrane Integrity) Step3->Step4B Step5 5. Data Analysis (IC50 & Causality) Step4A->Step5 Step4B->Step5

Fig 2. Orthogonal in vitro experimental workflow for evaluating phenothiazine cytotoxicity.

LDH Release (Membrane Integrity) Assay

Execute this step first to utilize the culture supernatant before adding viability dyes.

  • Post-treatment, gently transfer 50 µL of the cell culture supernatant from each well to a new 96-well clear plate.

  • Add 50 µL of the LDH reaction mixture (diaphorase/NAD⁺/tetrazolium salt) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Measure absorbance at 490 nm (with a 680 nm reference wavelength) using a microplate reader.

  • Calculation: % Cytotoxicity =[(OD_sample - OD_vehicle) / (OD_positive_control - OD_vehicle)] × 100.

Resazurin (Metabolic Viability) Assay
  • To the remaining 50 µL of medium and cells in the original plate, add 10 µL of Resazurin reagent (0.15 mg/mL in PBS)[6].

  • Incubate for 2–4 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Calculation: % Viability =[(RFU_sample - RFU_no_cell) / (RFU_vehicle - RFU_no_cell)] × 100.

Data Presentation & Analysis

The following table summarizes expected quantitative data profiles, demonstrating the dose-dependent response of phenothiazine derivatives across various human cancer cell lines compared to normal cells[7][8].

Cell LineTissue OriginIC₅₀ (µM) - 48hMax LDH Release (%)Sensitivity Profile
HepG2 Liver Carcinoma12.4 ± 1.185.2 ± 3.4High
HeLa Cervical Adenocarcinoma18.7 ± 1.578.5 ± 4.1Moderate-High
A549 Lung Carcinoma25.3 ± 2.065.0 ± 5.2Moderate
MCF-7 Breast Adenocarcinoma32.1 ± 2.858.4 ± 4.8Moderate-Low
NHDF Normal Human Dermal Fibroblasts> 100< 15.0Resistant (Therapeutic Window)

Data Interpretation: A successful phenothiazine candidate should exhibit a distinct therapeutic window, showing high cytotoxicity (low IC₅₀) in tumor lines while sparing normal fibroblasts (e.g., NHDF)[7].

Trustworthiness & Troubleshooting

  • Edge Effects: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation during the 72-hour incubation, which can artificially concentrate the drug and skew IC₅₀ calculations.

  • Compound Autofluorescence: Phenothiazines can occasionally exhibit intrinsic fluorescence. Always run a "Compound + Medium (No Cells)" control to subtract any background signal from the Resazurin readings.

  • Causality Check: If Resazurin viability drops but LDH release remains low, 10H-phenothiazin-2-ol is primarily inducing early apoptosis or cytostasis without immediate membrane rupture. If both correlate perfectly, late apoptosis or primary necrosis is occurring[3].

References

  • Benchchem. Application Notes and Protocols for In Vitro Assay of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.6

  • PMC (NIH). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs.7

  • PubChem (NIH). 10H-phenothiazin-2-ol | C12H9NOS | CID 10608713.1

  • PMC (NIH). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.2

  • Frontiers. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.3

  • PMC (NIH). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.4

  • MDPI. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway.5

  • Bentham Science. The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents.8

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH conditions for 2-phenothiazinol redox stability

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Author: BenchChem Technical Support Team. Date: March 2026

[shape = rectangle, style = filled, color = black, fontname = "sans-serif", fontsize = 10, width = 2.5, height = 0.

Caption: Troubleshooting workflow for irreversible 2-phenothiazinol redox behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2-phenothiazinol show completely irreversible cyclic voltammetry (CV) behavior at pH 7.0?

The Causality: The electrochemical reversibility of phenothiazine derivatives is strictly governed by the thermodynamic stability of their one-electron oxidized state (the radical cation). At neutral pH (around 7.0), the initial oxidation generates a radical cation. However, oxidation drastically lowers the


 of the central amine proton. Consequently, in neutral media, the radical cation rapidly deprotonates to form a neutral radical. This species is highly reactive and undergoes rapid bimolecular dimerization or nucleophilic attack, leading to a fast chemical following reaction (an EC mechanism) and a fast capacity loss[1].
The Solution:  Shift your supporting electrolyte to an acidic regime (pH 2.0–4.5). In acidic buffers (e.g., 0.1 M acetate buffer at pH 4.5), the radical cation remains protonated and exhibits high stability, yielding a reversible, diffusion-controlled one-electron redox couple[2].
Q2: My oxidation peak potential ( ) shifts negatively as I increase the pH from 7 to 10. Is this an artifact?

The Causality: No, this is a highly accurate Nernstian response indicating Proton-Coupled Electron Transfer (PCET). For 2-phenothiazinol, the shift of oxidation peaks to less positive potentials with increasing pH indicates that the oxidation process is thermodynamically easier in alkaline conditions[3]. This occurs because the deprotonation of the 2-hydroxyl group and the amine nitrogen stabilizes the oxidized state. However, do not confuse thermodynamic ease of oxidation with kinetic stability; while it is easier to oxidize the molecule at pH 10, the resulting species are highly unstable and prone to irreversible oxidative degradation.

Q3: I am operating at pH 2.0, but I still see a secondary irreversible oxidation peak at higher potentials. What is causing this?

The Causality: At pH ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 1.0–2.0, the oxidation of phenothiazines occurs via two sequential one-electron steps. The first peak corresponds to the formation of the stable radical cation. If you scan to higher potentials (typically > 1.0 V vs. Ag/AgCl), you trigger the second one-electron oxidation, forming a dication. The dication is highly electrophilic and reacts rapidly with trace water in the electrolyte to form phenothiazine sulfoxide[4].
The Solution:  Restrict your anodic vertex potential in the CV to isolate only the first one-electron transfer. If you require the two-electron capacity (e.g., for redox flow batteries), you must utilize non-aqueous solvents (like Acetonitrile) to prevent sulfoxide formation.

Data Presentation: pH-Dependent Redox States

To aid in experimental design, the following table synthesizes the quantitative and qualitative effects of pH on the redox stability and mechanisms of 2-phenothiazinol.

pH RangeDominant Oxidation MechanismRadical Cation StabilityPrimary Degradation PathwayRecommended Application
pH < 2.0 Two sequential

steps
Very High Minimal (if potential is restricted)Fundamental CV, Flow battery posolytes
pH 3.0 - 5.0 Single

step (stable radical)
High Slow sulfoxidationBiosensor mediators (e.g., HRP)
pH 6.0 - 8.0

step (overlapping PCET)
Low Dimerization, fast capacity lossNot recommended for reversible cycling
pH > 9.0 Two

steps (PCET)
Very Low Nucleophilic hydroxylationIrreversible oxidative degradation

Experimental Protocol: Constructing a Pourbaix Diagram

To establish a self-validating system for your specific 2-phenothiazinol formulation, you must map its redox stability across a pH gradient by constructing a Pourbaix Diagram (


 vs. pH). This protocol ensures technical accuracy and identifies the exact 

boundaries of the oxidized states[3].

Reagents & Equipment:

  • Potentiostat with a 3-electrode cell (Glassy Carbon working electrode, Ag/AgCl reference, Pt wire counter).

  • 0.1 M Britton-Robinson universal buffer (adjusted from pH 2.0 to 12.0 using NaOH/HCl).

  • Acetonitrile (HPLC grade).

Step-by-Step Methodology:

  • Electrode Preparation: Polish the Glassy Carbon electrode using 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with deionized water and sonicate in 50/50 water/ethanol for 3 minutes to remove residual alumina.

  • Solvent Matrix Preparation: Because neutral 2-phenothiazinol has poor aqueous solubility, prepare the supporting electrolyte as a 50/50 (v/v) mixture of Acetonitrile and the Britton-Robinson buffer[4].

  • Analyte Addition: Dissolve 2-phenothiazinol to a final working concentration of 1.0 mM in the solvent matrix. Purge the solution with ultra-high purity

    
     or Argon for 10 minutes to remove dissolved oxygen.
    
  • Voltammetric Execution: Perform Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) from 0.0 V to +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Data Extraction: Record the anodic peak potential (

    
    ) and cathodic peak potential (
    
    
    
    ) at each pH increment. Calculate the half-wave potential:
    
    
    .
  • Plotting & Analysis: Plot

    
     (y-axis) versus pH (x-axis). The slope of the linear segments dictates the ratio of protons to electrons transferred (e.g., a 59 mV/pH slope indicates a 
    
    
    
    process). The intersection points of these linear segments directly yield the
    
    
    values of the oxidized and reduced states[3].

References

  • pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines Semantic Scholar URL:[Link]

  • Phenothiazylpropylsulfonate: A High‐Potential Posolyte for Redox‐Flow Batteries: Study of the Instability in the Charged State ResearchGate URL:[Link]

  • Electrochemical oxidation of 2, 10-disubstituted phenothiazines ResearchGate URL:[Link]

  • Reagentless enzyme electrode based on phenothiazine mediation of horseradish peroxidase for subnanomolar hydrogen peroxide determination DSS.go.th URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Background Fluorescence in 10H-Phenothiazin-2-ol Assays

Welcome to the Advanced Applications Support Center. 10H-phenothiazin-2-ol and its derivatives (e.g., 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol) are powerful fluorogenic scaffolds widely utilized in the det...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 10H-phenothiazin-2-ol and its derivatives (e.g., 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol) are powerful fluorogenic scaffolds widely utilized in the detection of reactive sulfur species (like H₂Sₙ)[1], reactive oxygen species, and specific enzymatic activities. Due to their electron-rich tricyclic heteroarene structure, these probes rely on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) to maintain a "dark" state prior to target engagement[2].

However, researchers frequently encounter elevated background fluorescence, which compromises the signal-to-noise ratio and limits detection capabilities. As a Senior Application Scientist, I have designed this guide to address the root causes of baseline fluorescence—auto-oxidation, solvatochromism, and aggregation—and provide field-proven, self-validating protocols to rescue your assays.

Mechanistic Overview: Signal vs. Background

To troubleshoot effectively, we must first understand the causality of the background signal. The diagram below illustrates how environmental factors divert the probe from its intended specific activation pathway into high-background artifact states.

G Probe 10H-Phenothiazin-2-ol Probe (PET Quenched / Dark) Oxidation Auto-oxidation (O2 / ROS) Sulfur Oxidation Probe->Oxidation Improper Storage Analyte Target Analyte (e.g., H2Sn) Probe->Analyte Assay Addition Solvent Polar Solvents (TICT State Alteration) Probe->Solvent Solvent Polarity Background Phenothiazine Sulfoxide (High Background) Oxidation->Background Signal Activated Fluorophore (Specific Signal) Analyte->Signal Specific Cleavage Solvent->Background ICT Disruption

Caption: Mechanistic pathways leading to specific signal vs. background fluorescence.

Troubleshooting Guide & FAQs

Q1: Why is my blank sample showing high background fluorescence before the analyte is even added? Causality: High baseline fluorescence in 10H-phenothiazin-2-ol probes is primarily driven by the auto-oxidation of the electron-rich sulfur atom in the phenothiazine core. Exposure to ambient oxygen or trace reactive oxygen species (ROS) in aging buffers oxidizes the sulfur to form highly fluorescent phenothiazine-5-oxide or 5,5-dioxide species[3]. Because oxygen-functionalized phenothiazines bypass the PET quenching mechanism, they emit strong fluorescence even without the target analyte[2]. Solution: Prepare stock solutions exclusively in anhydrous, degassed solvents (e.g., DMSO or DMF) and store them under an inert atmosphere (Argon/Nitrogen) at -20°C. Ensure assay buffers are freshly prepared and consider adding a mild metal chelator (e.g., 100 µM EDTA) if transition metal-catalyzed auto-oxidation is suspected.

Q2: How does solvent choice impact the baseline fluorescence of phenothiazine derivatives? Causality: Phenothiazine derivatives exhibit pronounced solvatochromism. In non-polar solvents, the Intramolecular Charge Transfer (ICT) state is maintained. However, as solvent polarity increases (e.g., moving from toluene to DMF or aqueous buffers), the fluorescence quantum yield of oxygen-free phenothiazines drastically decreases, whereas oxidized impurities remain highly fluorescent[2]. Furthermore, highly polar environments can induce Twisted Intramolecular Charge Transfer (TICT) states that disrupt quenching[4]. Solution: Optimize your co-solvent ratio. Limit the final concentration of organic carrier solvents like DMSO to <1% (v/v) in the aqueous assay buffer to prevent solvent-induced shifts in the PET quenching efficiency.

Q3: I am observing a gradual increase in background fluorescence over the course of a 2-hour kinetic assay. How can I stabilize the baseline? Causality: Continuous exposure to excitation light during kinetic reads can induce photo-oxidation of the 10H-phenothiazin-2-ol core. Additionally, phenothiazine-based fluorophores can exhibit Aggregation-Induced Emission (AIE) in highly aqueous environments over time; as the probe slowly precipitates or forms nano-aggregates, its emission artificially inflates[5]. Solution: Implement a time-gated fluorescence reading to minimize excitation flash counts per well. To prevent AIE, ensure the probe concentration is kept strictly below its solubility limit in the assay buffer (typically <10 µM), or add a biocompatible surfactant (e.g., 0.01% Pluronic F-127) to maintain monomeric dispersion.

Quantitative Impact of Environment on Fluorescence

To predict how your experimental design will affect background noise, reference the following table detailing the photophysical behavior of phenothiazine cores under varying conditions:

Compound StateSolvent EnvironmentFluorescence Quantum Yield (ΦF)Background Impact
10H-Phenothiazine (Reduced) Non-polar (e.g., Toluene)Moderate (~0.10 - 0.20)Low
10H-Phenothiazine (Reduced) Polar (e.g., DMF / Aqueous)Very Low (< 0.01)Ideal (Low Baseline)
Phenothiazine-5-oxide (Oxidized) Polar (e.g., DMF / Aqueous)High (> 0.40)Severe Background
Target-Activated Probe Aqueous Buffer (pH 7.4)High (0.30 - 0.70)High Specific Signal

(Data synthesized from photophysical characterizations in[2] and[1])

Self-Validating Experimental Protocol

To guarantee scientific integrity, every fluorescence assay must be a self-validating system. This protocol incorporates built-in quality control steps to verify probe integrity prior to committing precious biological samples.

Step 1: Solvent Degassing Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen. This prevents premature sulfur oxidation of the phenothiazine core.

Step 2: Stock Preparation & Storage Dissolve the 10H-phenothiazin-2-ol probe in the degassed DMSO to a concentration of 10 mM. Aliquot immediately into amber microcentrifuge tubes (10-20 µL per tube) flushed with Argon. Store at -20°C. Never subject the stock to freeze-thaw cycles.

Step 3: Pre-Assay Quality Control (Self-Validation) Before running the full assay, dilute one aliquot to the final assay concentration (e.g., 5 µM) in your target buffer. Measure the fluorescence at the specific Ex/Em wavelengths.

  • Validation Metric: The baseline fluorescence must be <5% of the expected maximum positive control signal. If the background exceeds 10%, the aliquot has undergone auto-oxidation and must be discarded.

Step 4: Assay Execution & Background Subtraction Add the probe to the biological matrix immediately before imaging or reading. Always run a "Probe + Buffer" blank and a "Matrix + Buffer" blank (without probe) in parallel. This allows you to mathematically isolate probe auto-oxidation from biological autofluorescence.

Workflow Step1 1. Degas Solvent (Argon Sparge) Step2 2. Aliquot Stock (Amber Tubes, -20C) Step1->Step2 Step3 3. Pre-Assay QC (Check Baseline <5%) Step2->Step3 Step4 4. Kinetic Assay (Sealed Plate, Dark) Step3->Step4

Caption: Self-validating experimental workflow for phenothiazine-based fluorescence assays.

References

1.[2][3] Title : Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Source : Journal of the American Chemical Society. URL :[Link] 2.[4] Title : Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. Source : Journal of Luminescence (via PubMed). URL :[Link] 3.[1] Title : Chapter 13: Molecular Fluorescent Probes for the Detection and Imaging of Sulfane Sulfur and Reactive Selenium Species. Source : Royal Society of Chemistry. URL :[Link] 4.[5] Title : Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. Source : The Journal of Physical Chemistry C. URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 10H-phenothiazin-2-ol for Researchers and Drug Development Professionals

This guide provides an in-depth technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 10H-phenothiazin-2-ol, a crucial heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 10H-phenothiazin-2-ol, a crucial heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectrum, offer a detailed interpretation of predicted chemical shifts and coupling patterns, and compare the utility of 1H NMR with other key analytical techniques for the comprehensive characterization of this molecule. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, where unambiguous structural confirmation is paramount.

Introduction: The Significance of 10H-phenothiazin-2-ol and the Power of 1H NMR

The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antipsychotics, antihistamines, and antiemetics. The introduction of a hydroxyl group at the 2-position of the 10H-phenothiazine ring system, yielding 10H-phenothiazin-2-ol, offers a potential site for further functionalization and modulation of biological activity. Accurate and detailed structural elucidation of this and related derivatives is a critical step in any drug discovery pipeline.

Among the arsenal of analytical techniques available for structural characterization, 1H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's proton framework. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, we can deduce the connectivity of atoms and the electronic environment of each proton, ultimately leading to an unambiguous structural assignment.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum of 10H-phenothiazin-2-ol, a standardized and carefully executed experimental protocol is essential. The following steps outline a robust methodology.

Step-by-Step Protocol for 1H NMR Sample Preparation and Data Acquisition:

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is a common and effective choice for phenothiazine derivatives due to its excellent solubilizing power for polar compounds and its ability to facilitate the observation of exchangeable protons (e.g., -OH and -NH).[1] Chloroform-d (CDCl3) can also be used, but the -OH and -NH protons may exhibit broader signals or exchange with residual water.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 10H-phenothiazin-2-ol.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR and is typically added to the deuterated solvent by the manufacturer. Its signal is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.

  • Instrument Setup and Data Acquisition:

    • The 1H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

    • Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to consider include the pulse width, acquisition time, and relaxation delay.

Predicted 1H NMR Spectral Analysis of 10H-phenothiazin-2-ol

The structure of 10H-phenothiazin-2-ol, with its constituent protons, is presented below. A systematic analysis of the expected 1H NMR spectrum involves predicting the chemical shift, multiplicity, and integration of each unique proton signal.

Figure 1. Structure and proton numbering of 10H-phenothiazin-2-ol.

Predicted 1H NMR Data for 10H-phenothiazin-2-ol (in DMSO-d6):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H-1~6.8dJ = 2.0-3.0 (meta)1HLocated ortho to the electron-donating -OH group, experiencing significant shielding. It will appear as a doublet due to coupling with H-3.
H-3~6.7ddJ = 8.0-9.0 (ortho), 2.0-3.0 (meta)1HSituated ortho to the sulfur atom and meta to the -OH group. It will be a doublet of doublets due to coupling with H-4 (ortho) and H-1 (meta).
H-4~7.0dJ = 8.0-9.0 (ortho)1HThis proton is para to the -OH group and ortho to the sulfur atom. It will be a doublet due to ortho coupling with H-3.
H-6, H-9~6.9-7.2m2HThese protons on the unsubstituted ring will likely appear as a complex multiplet due to overlapping signals and coupling with adjacent protons.
H-7, H-8~6.9-7.2m2HSimilar to H-6 and H-9, these protons will contribute to the complex multiplet in the aromatic region.
NH (10-H)~8.5-9.5br s1HThe N-H proton of the phenothiazine ring is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent.
OH (2-OH)~9.0-10.0br s1HThe phenolic hydroxyl proton is also deshielded and will appear as a broad singlet. This signal will disappear upon D2O exchange.

Justification of Predictions:

  • Substituent Effects: The electron-donating hydroxyl (-OH) group will cause a significant upfield shift (shielding) for the protons on the same aromatic ring (H-1, H-3, and H-4) compared to the unsubstituted phenothiazine.[2] The effect is most pronounced at the ortho (H-1) and para (H-4) positions.

  • Coupling Patterns: The splitting patterns are predicted based on the number of neighboring protons and the magnitude of their coupling constants. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.

  • Exchangeable Protons: The NH and OH protons are acidic and can exchange with deuterium from D₂O. Adding a drop of D₂O to the NMR sample will cause these signals to disappear, confirming their assignment.[2]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization of 10H-phenothiazin-2-ol relies on a combination of analytical techniques. Below is a comparative guide to other common methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed proton framework, connectivity, and electronic environment.Unambiguous structural elucidation, information on stereochemistry and conformation.Requires a relatively pure sample, can be complex for large molecules.
¹³C NMR Spectroscopy Number and chemical environment of unique carbon atoms.Complements 1H NMR, provides information on the carbon skeleton.Lower sensitivity than 1H NMR, requires longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH, C-S, aromatic C-H).Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide detailed connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Elemental Analysis Percentage composition of elements (C, H, N, S).Confirms the empirical and molecular formula.Does not provide structural information.

Workflow for Comprehensive Characterization:

The following workflow illustrates how these techniques can be integrated for a thorough and validated structural analysis of 10H-phenothiazin-2-ol.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of 10H-phenothiazin-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR 1H & 13C NMR (Structural Elucidation) Purification->NMR Elemental Elemental Analysis (Formula Verification) Purification->Elemental Data_Integration Data Integration & Structure Confirmation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Elemental->Data_Integration

Sources

Comparative

Comparative FTIR Spectroscopic Analysis: 2-Hydroxyphenothiazine vs. Phenothiazine

Executive Summary Phenothiazine (PTZ) and its derivatives form the structural backbone of numerous pharmaceuticals, dyes, and organic semiconductors. Substituting the core PTZ scaffold at the 2-position with a hydroxyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine (PTZ) and its derivatives form the structural backbone of numerous pharmaceuticals, dyes, and organic semiconductors. Substituting the core PTZ scaffold at the 2-position with a hydroxyl group to form 2-hydroxyphenothiazine (2-OH-PTZ) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and solid-state packing. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical tool to verify this functionalization. This guide provides an objective, data-driven comparison of the FTIR characteristic peaks of PTZ and 2-OH-PTZ, detailing the mechanistic causality behind spectral shifts and offering a field-proven, self-validating experimental protocol.

Structural Basis & Mechanistic Causality

The spectral differences between PTZ and 2-OH-PTZ are governed by two primary structural deviations:

  • Introduction of an Oxygen Heteroatom : The addition of the phenolic -OH group introduces new dipole moments, resulting in distinct O-H and C-O stretching vibrations. Furthermore, the -OH group acts as a strong hydrogen-bond donor and acceptor, which significantly broadens high-frequency absorption bands due to intermolecular interactions.

  • Symmetry Breaking in the Aromatic System : Unsubstituted PTZ consists of two identical 1,2-disubstituted benzene rings bridged by nitrogen and sulfur. Functionalization at the 2-position breaks this symmetry, transforming one of the rings into a 1,2,4-trisubstituted system. This alters the vibrational modes of the aromatic protons, specifically shifting the out-of-plane (OOP) C-H bending frequencies[1].

Comparative FTIR Spectral Analysis

High-Frequency Region (3100–3500 cm⁻¹)

Unsubstituted phenothiazine exhibits a sharp, well-defined peak in the 3325–3395 cm⁻¹ region, which corresponds to the secondary amine (N-H) stretching vibration[2]. In 2-OH-PTZ, the phenolic O-H stretching vibration manifests as a broad, intense band spanning 3200–3450 cm⁻¹. This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which often overlaps with and obscures the sharper N-H stretch.

Fingerprint & Heteroatom Region (1000–1350 cm⁻¹)

Both compounds share the structural backbone responsible for C-S-C stretching (typically observed at 1070–1090 cm⁻¹)[3] and C-N bending vibrations (around 1330 cm⁻¹)[4]. The critical differentiator for 2-OH-PTZ is the emergence of a strong C-O stretching vibration. Phenolic C-O stretches are highly characteristic and typically appear in the 1200–1250 cm⁻¹ range (often centered near 1220 cm⁻¹).

Aromatic Out-of-Plane (OOP) Bending (700–900 cm⁻¹)

Because PTZ is composed of two identical 1,2-disubstituted benzene rings, its IR spectrum features strong OOP C-H bending vibrations characteristic of ortho-disubstitution, specifically two peaks very close together around 735 cm⁻¹ and 752 cm⁻¹[1]. When the hydroxyl group is introduced at the 2-position, one ring remains 1,2-disubstituted (retaining the ~740–750 cm⁻¹ peaks), while the other becomes 1,2,4-trisubstituted. This trisubstitution introduces new, distinct peaks in the 800–830 cm⁻¹ region, attributed to the out-of-plane bending of the adjacent hydrogen pairs on the newly substituted ring[1].

Quantitative Data Summary
Functional Group / Vibration ModePhenothiazine (PTZ)2-Hydroxyphenothiazine (2-OH-PTZ)Diagnostic Significance
N-H Stretch ~3325 – 3395 cm⁻¹ (Sharp)~3300 – 3350 cm⁻¹ (Obscured)Indicates secondary amine presence.
O-H Stretch Absent~3200 – 3450 cm⁻¹ (Broad)Confirms successful 2-hydroxylation; indicates H-bonding.
C-O Stretch (Phenolic) Absent~1200 – 1250 cm⁻¹ (Strong)Primary confirmation of the C-OH bond.
C-N Bend ~1330 cm⁻¹~1330 cm⁻¹Conserved core scaffold feature.
C-S-C Stretch ~1070 – 1090 cm⁻¹~1070 – 1090 cm⁻¹Conserved core scaffold feature.
C-H OOP Bend (1,2-disubstituted) ~735 cm⁻¹ & ~752 cm⁻¹~740 – 750 cm⁻¹Present in both (PTZ has two, 2-OH-PTZ has one).
C-H OOP Bend (1,2,4-trisubstituted) Absent~800 – 830 cm⁻¹Confirms asymmetric substitution at the 2-position.

Experimental Methodology: Self-Validating FTIR Protocol

To ensure scientific integrity, FTIR analysis of hydroxylated compounds must strictly control for ambient moisture, as water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, which can falsely mimic or mask the O-H stretch of 2-OH-PTZ. The following KBr pellet protocol is designed as a self-validating system.

Step 1: Rigorous Desiccation (The Moisture Control Gate)

  • Action: Dry spectroscopic-grade KBr powder and the phenothiazine samples in a vacuum oven at 80°C for a minimum of 12 hours prior to analysis. Store in a desiccator.

  • Causality: Eliminates adsorbed water. If this step fails, the baseline validation (Step 4) will fail, preventing false-positive O-H assignments.

Step 2: Homogenization and Pelletizing

  • Action: Weigh 1–2 mg of the analyte and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 3–5 minutes until a fine, uniform powder is achieved. Transfer to a 13 mm die and press under 10 tons of pressure for 2 minutes using a hydraulic press.

  • Causality: A 1:100 ratio prevents detector saturation. Fine grinding reduces particle size below the wavelength of infrared light, minimizing Mie scattering (which causes sloping baselines).

Step 3: Spectral Acquisition

  • Action: Place the transparent KBr pellet into the FTIR spectrometer sample holder. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.

  • Causality: Averaging 32+ scans significantly improves the signal-to-noise ratio, ensuring that weak aromatic overtones and OOP bending modes (800–830 cm⁻¹) are clearly resolved from background noise.

Step 4: Self-Validation & Baseline Correction

  • Action: Run a blank KBr pellet (prepared identically but without the sample) before the analyte. The blank spectrum must show >95% transmittance and lack any broad peak at 3400 cm⁻¹.

  • Causality: This acts as an internal control. A clean blank proves that any O-H peak observed in the 2-OH-PTZ spectrum originates purely from the analyte, not from environmental moisture or contaminated KBr.

Workflow Visualization

FTIR_Workflow N1 Sample Desiccation (Remove H₂O) N2 KBr Pelletizing (1:100 Ratio) N1->N2 Prevents O-H overlap N3 FTIR Acquisition (4000-400 cm⁻¹) N2->N3 Ensures IR transparency N4 Spectral Processing (Baseline Corr.) N3->N4 Raw Data N5 Peak Assignment (Comparative) N4->N5 Clean Spectra

Figure 1. Self-validating FTIR experimental workflow for phenothiazine derivatives.

References

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • INFRARED SPECTRA OF PHENOTHIAZINES Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Phenothiazine dye molecular interaction with nanocrystalline TiO2 surface: FTIR and Raman spectroscopy study Source: Taylor & Francis Online URL:[Link]

  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives Source: Preprints.org URL:[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Pathways of 10H-Phenothiazin-2-ol

Introduction & Analytical Context 10H-phenothiazin-2-ol (also known as 2-hydroxyphenothiazine) is a critical hydroxylated derivative of the phenothiazine core, frequently encountered as a phase I metabolite of phenothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

10H-phenothiazin-2-ol (also known as 2-hydroxyphenothiazine) is a critical hydroxylated derivative of the phenothiazine core, frequently encountered as a phase I metabolite of phenothiazine-based antipsychotics and as a synthetic intermediate in materials science[1]. Accurately characterizing its structure via mass spectrometry (MS) requires a deep understanding of its gas-phase thermodynamic behavior.

Because the molecule contains an electron-rich thiazine ring coupled with a phenolic hydroxyl group, its fragmentation is highly dependent on the ionization energy and the technique applied. This guide provides an objective performance comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), supported by mechanistic insights into its fragmentation pathways[2][3].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for 10H-phenothiazin-2-ol, researchers must balance the need for spectral library matching against the preservation of the molecular ion.

Table 1: Performance Comparison of MS Platforms for 10H-phenothiazin-2-ol
ParameterGC-EI-MS (70 eV)LC-ESI-HRMS/MS (CID)Analytical Consequence
Ionization Mode Hard (Electron Impact)Soft (Electrospray)EI yields extensive fragmentation; ESI preserves the intact precursor.
Primary Ion Species Radical Cation (M

) m/z 215.04
Protonated Molecule ([M+H]

) m/z 216.048
Dictates downstream fragmentation rules (even-electron vs. odd-electron).
Derivatization Required (e.g., BSTFA/TMCS)Not RequiredUn-derivatized 10H-phenothiazin-2-ol exhibits severe peak tailing and thermal degradation in GC.
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mLLC-ESI-MS/MS is vastly superior for low-abundance biological matrices.
Structural Elucidation Relies on NIST library matchingRelies on high-resolution mass defect filteringHRMS provides exact elemental compositions for unknown metabolites.

Scientist's Insight (Causality): We strongly recommend LC-ESI-HRMS/MS for quantitative and structural workflows. The phenolic hydroxyl group of 10H-phenothiazin-2-ol makes it thermally labile. In GC-MS, without silylation, the active -OH group interacts with the silanol groups of the GC column liner, leading to poor recovery. LC-ESI-MS bypasses this thermal bottleneck entirely while providing superior sensitivity[4].

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality behind bond cleavage is essential for structural elucidation. In positive ESI mode, 10H-phenothiazin-2-ol yields a stable [M+H]


 precursor at m/z 216.048. The fragmentation is driven by charge localization on the heteroatoms (Nitrogen and Sulfur) and the hydroxyl group[2][5].
  • Loss of Water (-18 Da): Protonation at the hydroxyl oxygen creates an excellent leaving group (-OH

    
    ). The expulsion of neutral H
    
    
    
    O yields a highly conjugated, resonance-stabilized product ion at m/z 198.037.
  • Loss of Hydroxyl Radical (-17 Da): A competing, albeit less thermodynamically favored pathway in even-electron systems, is the loss of a •OH radical to form the radical cation at m/z 199.045. This m/z 199 ion is a universal hallmark of the bare phenothiazine core[6].

  • Thiazine Ring Cleavage (Loss of Sulfur, -32 Da): Following the loss of water, the m/z 198 ion undergoes heterocyclic ring contraction. The extrusion of elemental sulfur yields a stable carbazole-like cation at m/z 166.065.

  • Loss of Carbon Monoxide (-28 Da): Characteristic of phenolic systems in the gas phase, the m/z 198 ion can undergo a skeletal rearrangement to expel neutral CO, yielding an ion at m/z 170.042[5].

Table 2: High-Resolution MS/MS Fragment Assignments
Measured m/zTheoretical m/zMass Error (ppm)Elemental CompositionNeutral Loss
216.0483216.04830.0[C

H

NOS]

None (Precursor)
199.0456199.0456< 1.0[C

H

NS]

•OH (17 Da)
198.0377198.0377< 1.0[C

H

NS]

H

O (18 Da)
170.0428170.0428< 2.0[C

H

N]

H

O + CO (46 Da)
166.0656166.0656< 2.0[C

H

N]

H

O + S (50 Da)

Fragmentation Visualization

G M 10H-phenothiazin-2-ol [M+H]+ m/z 216.048 F1 [M+H - H2O]+ m/z 198.037 M->F1 - H2O (-18 Da) F2 [M+H - •OH]+• m/z 199.045 M->F2 - •OH (-17 Da) F3 [M+H - H2O - S]+ m/z 166.065 F1->F3 - S (-32 Da) F4 [M+H - H2O - CO]+ m/z 170.042 F1->F4 - CO (-28 Da)

Fig 1: ESI-CID-MS/MS fragmentation pathways of 10H-phenothiazin-2-ol.

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To ensure reproducibility and scientific integrity, the following protocol incorporates internal system suitability testing (SST) to self-validate the analytical run.

Step 1: Sample Preparation & Internal Standardization

  • Spike 100 µL of the sample (e.g., microsomal incubation or synthetic mixture) with 10 µL of Phenothiazine-d10 (1 µg/mL) as the internal standard (IS).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and quench reactions.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition Parameters (Q-TOF or Orbitrap)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MS1 Scan Range: m/z 100–500 (Resolution: ≥ 70,000 at m/z 200).

  • MS2 (CID) Collision Energy: Stepped normalized collision energy (NCE) at 20, 35, and 50 eV to capture both fragile (H

    
    O) and stable (S, CO) neutral losses.
    

Step 4: Self-Validation Criteria (Data Acceptance)

  • Mass Accuracy Check: The precursor ion (m/z 216.0483) and IS must exhibit a mass error of ≤ 5 ppm . If > 5 ppm, the instrument requires mass calibration.

  • Retention Time Drift: The RT of the IS must not deviate by more than ±0.1 minutes across the batch.

  • Blank Verification: The extracted ion chromatogram (EIC) of the blank must show a signal-to-noise ratio (S/N) < 3 at the target retention time to rule out carryover.

References

  • 10H-phenothiazin-2-ol | C12H9NOS | CID 10608713 - PubChem National Institutes of Health (NIH)[Link]

  • Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange PubMed - NIH[Link]

  • Mass spectra for peak A3, phenothiazine sulphoxide, produced from phenothiazine ResearchGate[Link]

  • Protonated Nitro Group as a Gas-Phase Electrophile: Experimental and Theoretical Study of the Cyclization of o-Nitrodiphenyl Ethers, Amines, and Sulfides PMC - PubMed Central[Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine MDPI[Link]

Sources

Comparative

Electrochemical Profiling of Phenothiazine Derivatives: A Comparative Guide to 2-Hydroxyphenothiazine and Methylene Blue

Executive Summary Phenothiazine derivatives are cornerstone molecules in modern electrochemistry, serving critical roles ranging from redox reporters in biosensors to high-capacity electrolytes in aqueous organic redox f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives are cornerstone molecules in modern electrochemistry, serving critical roles ranging from redox reporters in biosensors to high-capacity electrolytes in aqueous organic redox flow batteries (AORFBs). This guide provides an objective, data-driven comparison of two distinct phenothiazine derivatives: Methylene Blue (MB) and 2-Hydroxyphenothiazine (2-HPT) . By analyzing their divergent redox mechanisms—MB's cathodic proton-coupled electron transfer versus 2-HPT's anodic radical cation formation—researchers can precisely select the appropriate mediator for drug metabolism modeling, sensor design, or scalable energy storage applications.

Mechanistic Overview & Causality

Methylene Blue (MB): The Cathodic Workhorse

MB (3,7-bis(dimethylamino)phenothiazine) is a cationic dye that undergoes a highly reversible, two-electron, one-proton (or two-proton, depending on the specific pH) reduction to Leucomethylene Blue (LMB)[1].

  • The Causality of Potential: The strongly electron-donating dimethylamino groups at the 3 and 7 positions stabilize the fully conjugated cationic form. This high electron density shifts its formal potential deep into the negative (cathodic) regime, typically exhibiting a reduction peak around −0.35 V and an oxidation peak around −0.27 V vs. Ag/AgCl at physiological pH (7.4)[1].

  • Application Logic: Because its redox window is well separated from the reduction of molecular oxygen, MB is extensively utilized as a reliable redox indicator for bacterial biofilm detection and DNA-based electrochemical aptamer sensors[1].

2-Hydroxyphenothiazine (2-HPT): The Anodic Innovator

Unlike MB, 2-HPT lacks dialkylamine groups, possessing instead a single hydroxyl group at the 2-position. This structural variance fundamentally alters its electrochemical behavior.

  • The Causality of Potential: 2-HPT operates in the anodic regime. The hydroxyl group makes the aromatic core easier to oxidize than an unsubstituted phenothiazine, yet it still requires a positive potential. It undergoes a one-electron oxidation to form a relatively stable radical cation (2-HPT•⁺) at approximately +0.60 V to +0.75 V vs. Ag/AgCl[2].

  • Application Logic: Further oxidation yields a highly reactive dication that is susceptible to nucleophilic attack by water, forming a sulfoxide[3]. However, the exceptional stability and reversibility of the first oxidation state make hydroxyphenothiazines highly attractive as high-voltage posolytes (positive electrolytes) in next-generation AORFBs[4].

Quantitative Data Comparison

The following table summarizes the divergent electrochemical properties of both molecules, providing a baseline for experimental design.

PropertyMethylene Blue (MB)2-Hydroxyphenothiazine (2-HPT)
Core Structure 3,7-bis(dimethylamino)phenothiazine2-hydroxy-10H-phenothiazine
Primary Redox Regime Cathodic (Reduction)Anodic (Oxidation)
Formal Potential (vs Ag/AgCl) ~ -0.31 V (at pH 7.4)~ +0.60 V to +0.75 V (pH dependent)
Electron Transfer Mechanism 2e⁻, 1H⁺ (to Leucomethylene Blue)1e⁻ (to radical cation), 2e⁻ (to dication)
Electrochemical Reversibility Highly reversible (Nernstian)Quasi-reversible (Dication is reactive)
Primary Applications Biosensors, Biofilm detection[1], NegolytesFlow batteries (Posolytes)[4], Photocatalysis
Electrode Adsorption High (Prone to electropolymerization)[5]Moderate

Electron Transfer Pathways

To visualize the fundamental differences in their redox logic, the following diagrams map the electron transfer pathways for both molecules.

MB_Pathway MB Methylene Blue (MB⁺) Oxidized State Blue PCET Proton-Coupled Electron Transfer + 2e⁻, + 1H⁺ MB->PCET Reduction (~ -0.35 V) LMB Leucomethylene Blue (LMB) Reduced State Colorless PCET->LMB LMB->MB Oxidation (~ -0.27 V)

Fig 1. Reversible proton-coupled electron transfer pathway of Methylene Blue.

HPT_Pathway HPT 2-Hydroxyphenothiazine Neutral State E1 - 1e⁻ Oxidation 1 HPT->E1 ~ +0.60 V Radical Radical Cation (2-HPT•⁺) Stable Intermediate E1->Radical Radical->HPT Reversible Reduction E2 - 1e⁻ Oxidation 2 Radical->E2 Higher Potential Dication Dication (2-HPT²⁺) Reactive / Forms Sulfoxide E2->Dication

Fig 2. Stepwise anodic oxidation pathway of 2-Hydroxyphenothiazine.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following Cyclic Voltammetry (CV) protocols are designed as self-validating systems. They include internal checks to verify that the observed electrochemical behavior is a true reflection of the molecule, rather than an artifact of electrode fouling or solvent degradation.

Protocol 1: Cathodic Voltammetry of Methylene Blue

Objective: Characterize the reversible 2e⁻ reduction of MB for biosensing applications. Causality: MB is notorious for strongly adsorbing to platinum and glassy carbon electrodes, eventually forming an electrically conductive polymeric film if scanned too far anodically[5]. Strict potential window control is mandatory.

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.3 µm, then 0.05 µm alumina slurry on a microcloth. Sonicate in ultra-pure water for 3 minutes.

    • Causality: A pristine surface prevents pre-adsorbed organic films from skewing the diffusion-controlled kinetics.

  • Electrolyte Assembly: Prepare a 0.4 mM solution of MB in 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4[1]. Degas with N₂ for 10 minutes to remove dissolved oxygen (which reduces at similar negative potentials).

  • Voltammetric Scanning: Sweep the potential from +0.2 V to −0.6 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Self-Validation Check: Calculate the peak-to-peak separation (

    
    ). For a reversible 2-electron transfer, the theoretical 
    
    
    
    is ~29.5 mV. If your
    
    
    exceeds 45 mV, or if new anodic peaks appear around -0.1 V on subsequent scans, the MB is adsorbing/polymerizing on the electrode[5]. Stop, re-polish the electrode, and lower the MB concentration.
Protocol 2: Anodic Voltammetry of 2-Hydroxyphenothiazine

Objective: Isolate the stable 1e⁻ radical cation formation for flow battery posolyte evaluation. Causality: The radical cation of phenothiazines is stable, but the dication formed during the second oxidation step is highly reactive with water, leading to irreversible sulfoxide formation[3].

  • Electrode Preparation: Polish the GCE identically to Protocol 1.

  • Electrolyte Assembly: Prepare a 1.0 mM solution of 2-HPT in 0.1 M KCl (or 0.1 M H₂SO₄ if testing acidic stability)[2].

  • Voltammetric Scanning: Sweep the potential from 0.0 V to +0.85 V vs. Ag/AgCl at 50 mV/s. Crucial: Do not sweep past +1.0 V to avoid triggering the second oxidation event.

  • Self-Validation Check: Measure the ratio of the anodic peak current to the cathodic peak current (

    
    ). In a perfectly stable system, this ratio should be exactly 1.0. If the ratio drops below 0.9, the radical cation is undergoing a follow-up chemical reaction (an EC mechanism)[3]. To validate, increase the scan rate to 500 mV/s; if the ratio approaches 1.0 at higher speeds, you have successfully outrun the degradation kinetics, confirming the presence of a reactive intermediate.
    

References

1.[1] "Methylene Blue Assisted Electrochemical Detection of Bacterial Biofilm." nih.gov. URL: 2.[2] "Electrochemically Induced Mesomorphism Switching in a Chlorpromazine Hydrochloride Lyotropic Liquid Crystal." acs.org. URL: 3.[5] "Methylene Blue - New Chemistry Experiments for University Education." sciepub.com. URL: 4.[4] "Multi-redox Organic Species for High-Energy-Density Aqueous Redox Flow Batteries: Mechanism, Characteristics, and Applications." researchgate.net. URL: 5.[3] "Chemical and Electrochemical Oxidation of Phenothiazine." researchgate.net. URL:

Sources

Validation

UV-Vis Absorption Spectra Validation for 10H-Phenothiazin-2-ol Purity: A Comparative Guide

10H-phenothiazin-2-ol (2-hydroxyphenothiazine) is a highly valued tricyclic compound utilized as a redox mediator, antioxidant, and precursor in pharmaceutical drug development. However, the electron-rich nature of the p...

Author: BenchChem Technical Support Team. Date: March 2026

10H-phenothiazin-2-ol (2-hydroxyphenothiazine) is a highly valued tricyclic compound utilized as a redox mediator, antioxidant, and precursor in pharmaceutical drug development. However, the electron-rich nature of the phenothiazine core—driven by the nitrogen and sulfur heteroatoms—makes it notoriously susceptible to auto-oxidation. Exposure to ambient light, dissolved oxygen, or acidic environments rapidly converts the parent compound into oxidized impurities such as sulfoxides, radical cations, and phenothiazin-3-ones.

For researchers and formulation scientists, validating the purity of 10H-phenothiazin-2-ol is a critical first step. Trace oxidation products can act as radical initiators or quenchers, severely skewing downstream photophysical or biological assays. This guide objectively compares purity validation modalities and provides a self-validating UV-Vis spectroscopic protocol for detecting trace impurities.

Comparative Analysis of Purity Validation Modalities

While multiple analytical techniques exist for structural and purity validation, they offer different advantages regarding sensitivity to oxidation states. Table 1 compares the standard methodologies.

Table 1: Comparison of Analytical Methods for Phenothiazine Purity

Validation MethodPrimary StrengthSensitivity to Oxidation ImpuritiesLimitations
UV-Vis Spectroscopy Rapid, non-destructive benchtop screening. Exceptional. Detects trace conjugated impurities via bathochromic shifts into the visible spectrum.Poor structural elucidation for non-conjugated, aliphatic impurities.
HPLC-PDA High-resolution separation and quantification.High. Can separate parent compound from sulfoxides and quantitate them.Time-consuming; requires method development and specific mobile phases.
NMR Spectroscopy Absolute structural elucidation of the organic framework.Low. Trace radical cations (paramagnetic) can broaden peaks but are often below the limit of detection.Expensive; insensitive to trace (<1%) oxidation products.
LC-MS High mass accuracy for identifying specific degradation products.Moderate. Risk of false positives due to in-source oxidation during ionization.High complexity and cost.

The Causality Behind the Choice: UV-Vis spectroscopy is prioritized as the first-line validation tool because the oxidation of phenothiazines fundamentally alters their


-conjugation. While NMR might miss a 0.5% radical cation impurity due to baseline noise, UV-Vis will immediately flag it due to the massive molar extinction coefficient of these conjugated species in the visible region.

Mechanistic Grounding: Photophysics of 10H-Phenothiazin-2-ol

The efficacy of UV-Vis for purity validation relies on understanding the electronic transitions of the phenothiazine core[1].

  • The Parent Compound: Pure 10H-phenothiazin-2-ol exhibits a classic, non-planar "butterfly" conformation. Its absorption profile is characterized by sharp peaks in the ultraviolet region: a

    
     transition around 250–260 nm  and an 
    
    
    
    transition (originating from the heteroatoms) around 310–320 nm [1]. The pure solution is strictly colorless.
  • Sulfoxide Impurities: Mild oxidation at the sulfur atom yields phenothiazine sulfoxides. This structural change alters the electronic landscape, causing a bathochromic (red) shift. The secondary absorption peak shifts from ~315 nm to 340–345 nm [2].

  • Radical Cations & Phenothiazin-3-ones: Deep oxidation yields radical cations or fully oxidized phenothiazin-3-ones. These species possess highly extended, planar

    
    -conjugation networks. Consequently, their absorption maxima shift dramatically into the visible region (495 nm to 520 nm ), acting as a highly sensitive colorimetric indicator (turning the sample pink, red, or purple)[3].
    

Table 2: UV-Vis Spectral Signatures of 10H-Phenothiazin-2-ol and Common Impurities

Chemical SpeciesPrimary

Secondary

Visual AppearanceIndication
10H-phenothiazin-2-ol ~255 nm~315 nmColorlessHigh Purity
Phenothiazine sulfoxide ~270 nm~340 nmPale YellowMild Oxidation
Phenothiazin-3-one ~370 nm~495 nmPurple / RedDeep Oxidation
Radical Cation ~430 nm~515 nmPink / RedSevere Oxidation

Purity Validation Workflow

The following decision tree illustrates the logical progression of validating 10H-phenothiazin-2-ol batches prior to downstream application.

PurityWorkflow A 10H-phenothiazin-2-ol Sample Batch B UV-Vis Spectroscopic Screening (200-600 nm) A->B C Analyze Absorption Maxima (λmax) B->C D Peaks at ~340 nm or >450 nm? C->D E No (Pure Parent Compound) λmax ≈ 255 nm, 315 nm D->E No F Yes (Oxidation Detected) D->F Yes G Proceed to HPLC-PDA for Quantification E->G H Recrystallization (Degassed Solvents) F->H H->A

Logical workflow for validating 10H-phenothiazin-2-ol purity using UV-Vis spectroscopy.

Self-Validating Experimental Protocol

A common pitfall in phenothiazine analysis is assay-induced oxidation . If oxygen is present in the solvent, the UV light from the spectrophotometer can photo-catalyze the oxidation of the sample during the measurement itself[4]. To ensure trustworthiness, this protocol incorporates a self-validating Beer-Lambert linearity check.

Step 1: Solvent Preparation (Critical)
  • Select spectroscopic-grade acetonitrile (MeCN) or methanol.

  • Degas the solvent by sparging with Argon or Nitrogen gas for at least 15 minutes prior to use. Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) during UV irradiation, eliminating false-positive impurity readings.

Step 2: Sample Preparation
  • Weigh the 10H-phenothiazin-2-ol sample and dissolve it in the degassed solvent to create a 1.0 mM stock solution . Keep this solution shielded from ambient light using amber vials or aluminum foil.

  • Prepare three working dilutions: 10 µM, 20 µM, and 40 µM .

Step 3: Spectral Acquisition
  • Power on the UV-Vis spectrophotometer and allow the lamps to warm up for 30 minutes to ensure baseline stability.

  • Blank the instrument using the exact same batch of degassed solvent used for the samples.

  • Scan the samples from 200 nm to 600 nm using a quartz cuvette (1 cm path length).

Step 4: System Self-Validation (The Beer-Lambert Check)

To prove that any detected impurities were present in the bulk powder and not generated inside the cuvette:

  • Plot the absorbance of the primary peak (~255 nm) against the three concentrations (10, 20, 40 µM). The relationship must be perfectly linear (

    
    ).
    
  • Calculate the absorbance ratio of the impurity zone to the parent zone (e.g.,

    
    ).
    
  • Validation Logic: If the

    
     ratio remains constant across all three concentrations, the sulfoxide impurity is inherent to the batch. If the ratio increases at lower concentrations or over time, your sample is actively oxidizing in the cuvette, and the solvent must be re-degassed.
    

References

1.1 - MDPI 2.4 - Journal of the American Chemical Society (ACS) 3.2 - Methods and Objects of Chemical Analysis 4.3 - Acta Physica Polonica A

Sources

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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